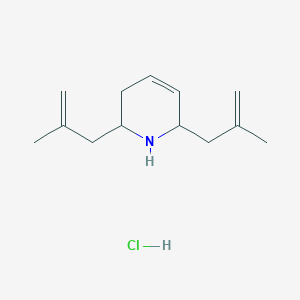
1-(エチルスルホニル)ピペラジン 2,2,2-トリフルオロ酢酸塩
概要
説明
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate, has seen recent developments. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学的研究の応用
農薬工業
1-(エチルスルホニル)ピペラジン 2,2,2-トリフルオロ酢酸塩: は、農薬の合成に使用できる化合物です。そのトリフルオロメチルピリジン(TFMP)誘導体は、作物の保護に広く用いられており、作物を害虫から守るのに役立ちます。 フッ素原子の独特の物理化学的特性とピリジン部分の組み合わせにより、これらの誘導体の生物活性が生まれます .
医薬品合成
医薬品業界では、1-(エチルスルホニル)ピペラジン 2,2,2-トリフルオロ酢酸塩を使用して合成できるTFMP誘導体は、医薬品有効成分の製造において不可欠です。 これらの化合物は、いくつかの承認された医薬品に使用されており、さらに多くの化合物が臨床試験中です .
獣医学
ヒト用医薬品における用途と同様に、TFMP誘導体は獣医学でも使用されています。 この化合物の誘導体は、獣医製品の開発に使用されており、ヘルスケアサイエンスのさまざまな分野における汎用性を示しています .
有機合成中間体
この化合物は、有機合成、特にフッ素化有機化学品の製造における中間体として役立ちます。 フッ素を含む新規材料や化学品の開発において、その役割は重要であり、研究においてますます重要になっています .
材料科学
材料科学では、この化合物の誘導体が、機能性材料開発における可能性について研究されています。 フッ素原子の組み込みは、材料の特性を大幅に変えることができ、この分野の進歩につながります .
環境影響研究
1-(エチルスルホニル)ピペラジン 2,2,2-トリフルオロ酢酸塩: は、特に農薬や医薬品での使用という文脈において、その環境影響について研究される可能性もあります。 その分解、生物蓄積、生態系への潜在的な影響を理解することは、持続可能な慣行にとって重要です .
Safety and Hazards
According to the safety data sheet, 1-(Ethylsulfonyl)piperazine is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
作用機序
Target of Action
It is known that this compound is used in the synthesis of various agrochemical and pharmaceutical ingredients . Therefore, its targets could be diverse, depending on the specific derivative being synthesized.
Mode of Action
It is known that this compound is used as a building block in the synthesis of various derivatives . The interaction with its targets and the resulting changes would depend on the specific derivative and its intended use.
Biochemical Pathways
It is known that derivatives of this compound are used in the agrochemical and pharmaceutical industries . Therefore, the affected pathways and their downstream effects could be diverse, depending on the specific derivative and its intended use.
Pharmacokinetics
It is known that this compound is used in the synthesis of various derivatives . The ADME properties and their impact on bioavailability would depend on the specific derivative and its intended use.
Result of Action
It is known that derivatives of this compound are used in the agrochemical and pharmaceutical industries . Therefore, the molecular and cellular effects would depend on the specific derivative and its intended use.
Action Environment
It is known that this compound is used in the synthesis of various derivatives . Therefore, the influence of environmental factors would depend on the specific derivative and its intended use.
生化学分析
Biochemical Properties
1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate plays a significant role in biochemical reactions due to its reactivity and selectivity . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. For instance, it may interact with enzymes involved in metabolic pathways, altering their function and affecting the overall metabolic flux .
Cellular Effects
The effects of 1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities. These effects can result in altered cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate exerts its effects through binding interactions with biomolecules . It may inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate can change over time. The compound’s stability and degradation are important factors to consider . Over time, it may degrade into different metabolites, which can have varying effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, but these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of 1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate vary with different dosages in animal models . At lower doses, the compound may have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes . Understanding the dosage effects is crucial for determining the therapeutic window and potential toxicity of the compound.
Metabolic Pathways
1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate is involved in various metabolic pathways . It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For example, it may inhibit or activate key enzymes in glycolysis or the citric acid cycle, leading to changes in the production of ATP and other metabolites . These interactions are essential for understanding the compound’s impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the mitochondria or nucleus, where it can exert its effects on cellular processes . Understanding these transport mechanisms is crucial for predicting the compound’s distribution and activity in vivo.
Subcellular Localization
The subcellular localization of 1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate is determined by targeting signals and post-translational modifications . These signals direct the compound to specific compartments or organelles, such as the mitochondria, endoplasmic reticulum, or nucleus. The localization of the compound can influence its activity and function, as it may interact with different biomolecules in these compartments . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action.
特性
IUPAC Name |
1-ethylsulfonylpiperazine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.C2HF3O2/c1-2-11(9,10)8-5-3-7-4-6-8;3-2(4,5)1(6)7/h7H,2-6H2,1H3;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGXAOHNTPVOSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCNCC1.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
435345-15-6 | |
| Record name | Piperazine, 1-(ethylsulfonyl)-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=435345-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





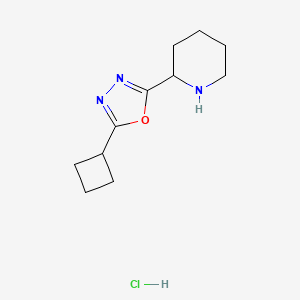
![7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1461880.png)

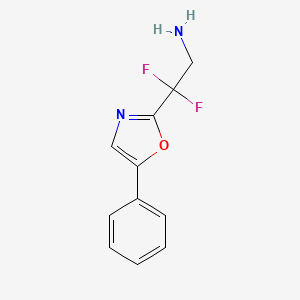
![1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride](/img/structure/B1461883.png)
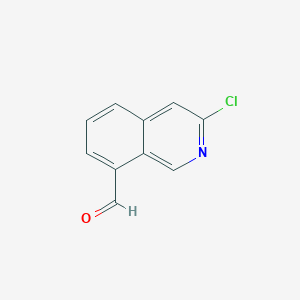
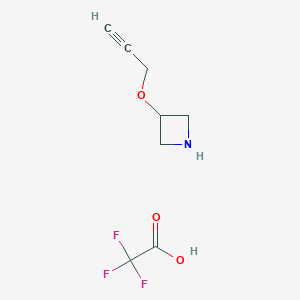
![2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B1461890.png)
![5-Iodo-2,3-dihydro-[1,4]dioxino-[2,3-c]pyridine-8-carbaldehyde](/img/structure/B1461891.png)
